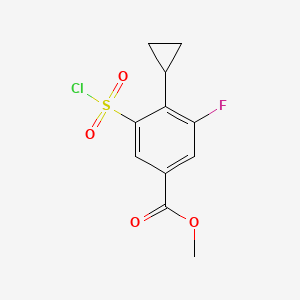
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate typically involves the chlorosulfonylation of a precursor benzoate compound. The reaction is carried out using chlorosulfonic acid as the chlorosulfonylating agent. The process involves the following steps:
Starting Material: The precursor benzoate compound is selected based on the desired substitution pattern.
Chlorosulfonylation: The precursor is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Cyclopropyl and Fluoro Substitution: The cyclopropyl and fluoro groups are introduced through subsequent reactions, often involving specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different derivatives.
Oxidation Reactions: Oxidative conditions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Agents like tin(II) chloride are used for reduction reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution with amines.
Sulfonates: Result from substitution with alcohols.
Reduced Derivatives: Obtained through reduction of the chlorosulfonyl group.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropyl and fluoro groups may contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a benzoate.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorosulfonyl, cyclopropyl, and fluoro groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10ClFO4S |
|---|---|
Molecular Weight |
292.71 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-4-cyclopropyl-5-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)7-4-8(13)10(6-2-3-6)9(5-7)18(12,15)16/h4-6H,2-3H2,1H3 |
InChI Key |
KFBMNYREGVCKNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















